molecular formula C23H37NO4 B109523 N-Arachidonoyl-L-Serine

N-Arachidonoyl-L-Serine

Cat. No. B109523
M. Wt: 391.5 g/mol
InChI Key: FQUVPTVNRMUOPO-UPQKDGGNSA-N
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Description

N-Arachidonoyl-L-Serine (ARA-S) is a signaling lipid that regulates neuronal-type Ca2+ channels in the brain . It is known to produce endothelium-dependent arterial vasodilation in vitro and exerts neuroprotective action following brain injury .


Synthesis Analysis

The synthesis of N-acyl amino acid ethyl esters, including ARA-S, involves coupling the amino acid ethyl ester hydrochloride with the corresponding fatty acid. This is followed by hydrolysis of the ethyl esters with LiOH to generate the acids .


Molecular Structure Analysis

The molecular formula of ARA-S is C23H37NO4 . It has an average mass of 391.544 Da and a monoisotopic mass of 391.272247 Da .


Chemical Reactions Analysis

ARA-S has been found to alter the activation of N-type Ca2+ channels in sympathetic neurons . It produces a rapid and reversible augmentation of Ca2+ current that is voltage-dependent and results from a hyperpolarizing shift in the activation curve .


Physical And Chemical Properties Analysis

ARA-S has a density of 1.0±0.1 g/cm3, a boiling point of 607.6±55.0 °C at 760 mmHg, and a flash point of 321.3±31.5 °C . It has 5 H bond acceptors, 3 H bond donors, and 17 freely rotating bonds .

Scientific Research Applications

Pro-angiogenic Mediator

N-Arachidonoyl-L-Serine (ARA-S) has been identified as a pro-angiogenic mediator. It demonstrates the potential to induce vasodilation and shows vasoprotective potential, impacting key signaling pathways in endothelial cells, thereby influencing endothelial functions (Zhang et al., 2010).

Neuroprotective Effects

ARA-S shows significant neuroprotective effects, particularly in the context of traumatic brain injury. It has been observed to improve functional outcomes, reduce edema, and lessen lesion volume. These effects are attributed to mechanisms involving ERK and Akt phosphorylation and induction of antiapoptotic pathways (Cohen-Yeshurun et al., 2011).

Influence on N-type Ca2+ Channels

Research suggests that ARA-S can augment Ca2+ current in rat sympathetic ganglion neurons, indicating a role in nervous system function. This modulation of Ca2+ channels is independent of G-protein-coupled receptors (Guo, Williams, & Ikeda, 2008).

Role in Angiogenesis

ARA-S is implicated in the process of angiogenesis. It significantly induces endothelial cell proliferation and migration. This action is mediated partly by the GPR55 receptor, enhancing the phosphorylation of extracellular signal-regulated kinases and Akt, and influencing vascular endothelial growth factor signaling (Ho, 2010).

Impact on Biological Processes

Various N-acyl amino acids, including ARA-S, exhibit diverse pharmacological activities. ARA-S has been noted for its vasodilatory and neuroprotective properties, among other biological impacts (Hanuš et al., 2014).

Proneurogenic Properties

ARA-S has shown proneurogenic properties, particularly after traumatic brain injury. It enhances the proliferation of neural progenitor cells and maintains them in an undifferentiated state, contributing to neuroprotection and improvement in neurobehavioral functions (Cohen-Yeshurun et al., 2013).

Vasoactive and Neuroprotective Properties

ARA-S is known for its vasoactive and neuroprotective properties, distinct from cannabinoids but with some similar physiological and pathophysiological functions. It enhances the fluorescence staining of cannabinoid receptors in human brain endothelial cells and alters cytoskeleton and kinase phosphorylation via CB1, CB2, and TRPV1 receptors (Kino et al., 2016).

Activation of Large Conductance Ca2+-Activated K+ Channels

ARA-S is shown to activate large conductance Ca2+-activated K+ channels, contributing to vasorelaxation. This interaction does not involve cannabinoid receptors but is dependent on membrane cholesterol, suggesting a mechanism contributing to endothelium-independent vasorelaxation (Godlewski et al., 2009).

Mechanism of Action

Target of Action

N-Arachidonoyl-L-Serine (ARA-S) is a lipid molecule structurally related to the endocannabinoid family . It has been found to affect n-type ca2+ channels in rat sympathetic ganglion neurons .

Mode of Action

ARA-S’s interaction with its targets results in a rapid and reversible augmentation of Ca2+ current that is voltage-dependent and results from a hyperpolarizing shift in the activation curve . It appears to act independently of G-protein-coupled receptors .

Biochemical Pathways

ARA-S has been found to modulate Rho kinase, playing a critical role in the regulation of its activity and subsequent effects on the cytoskeleton . It also increases the phosphorylation of Akt and mitogen-activated protein kinase (MAPK) in human umbilical vein endothelial cells (HUVEC) . These effects are mediated via CB1, CB2, and TRPV1 receptors .

Pharmacokinetics

It is known to be an endogenous lipid found in the brain , suggesting that it can cross the blood-brain barrier

Result of Action

ARA-S has been shown to have neuroprotective effects . It leads to a significant improvement in functional outcome, reduced edema, and lesion volume following injury . It also induces relaxation in isolated rat mesenteric arteries and abdominal aorta . Moreover, it has been found to alter the cytoskeleton, supporting essential cell functions like vasodilation, proliferation, and movement .

Action Environment

The action of ARA-S can be influenced by various environmental factors. For instance, its effects on N-type Ca2+ channels were determined using whole cell patch clamp, a technique that allows for the control of the cell’s membrane potential . The precise mechanisms of action by ARA-S in various vascular preparations appear to be different and require further investigation .

Future Directions

Further investigation is required to understand the precise mechanisms of action by ARA-S in various vascular preparations . Additionally, more research is needed to explore possible roles for ARA-S in nervous system function .

properties

IUPAC Name

(2S)-3-hydroxy-2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(26)24-21(20-25)23(27)28/h6-7,9-10,12-13,15-16,21,25H,2-5,8,11,14,17-20H2,1H3,(H,24,26)(H,27,28)/b7-6-,10-9-,13-12-,16-15-/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUVPTVNRMUOPO-UPQKDGGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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